molecular formula C10H11Cl2NO2 B1326283 (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride CAS No. 269396-55-6

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Cat. No.: B1326283
CAS No.: 269396-55-6
M. Wt: 248.10 g/mol
InChI Key: MVUQWYZNNRALPX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different products.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride has garnered attention for its potential as a pharmacological agent. Its ability to modulate enzyme activity positions it as a candidate for drug development.

  • Enzyme Inhibition : Research indicates that this compound may inhibit glutathione S-transferase, an enzyme involved in detoxifying xenobiotics. This inhibition could have therapeutic implications in conditions where detoxification processes are compromised.

Neuroscience

The compound's interaction with neurotransmitter systems, particularly the glutamatergic system, suggests potential applications in neuroscience research.

  • Modulation of Synaptic Transmission : Studies have shown that this compound can influence synaptic transmission, which is critical for cognitive functions such as learning and memory.

Biological Studies

The compound is also utilized in various biological studies to understand metabolic pathways and enzyme interactions.

  • Metabolic Pathways : Its role in the modulation of metabolic pathways makes it valuable for research into metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

Study FocusFindings
Enzyme InhibitionDemonstrated potential to inhibit glutathione S-transferase, suggesting a role in detoxification processes.
Neuroscience ApplicationsInvestigated effects on the glutamatergic system; indicated potential for cognitive enhancement.
Anticancer ActivityPreliminary studies suggest possible anticancer properties through modulation of metabolic pathways.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(3,4-dichlorophenyl)butanoic acid: Lacks the hydrochloride group but shares similar structural features.

    4-(3,4-Dichlorophenyl)butanoic acid: Lacks the amino group but has a similar backbone.

Uniqueness

®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chiral compound characterized by its unique molecular structure, which includes an amino group, a dichlorophenyl moiety, and a butanoic acid backbone. Its molecular formula is C₁₀H₁₂Cl₂N O₂·HCl, with a molecular weight of 284.57 g/mol. This compound has garnered attention in pharmaceutical research for its potential biological activities and therapeutic applications.

The biological activity of this compound is primarily linked to its interactions with various biological systems:

  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes such as glutathione S-transferase , which plays a vital role in detoxifying xenobiotics in the body. This inhibition could have implications for drug development targeting metabolic pathways.
  • Neurotransmitter Interaction : The compound has been studied for its effects on the glutamatergic system , which is crucial for cognitive functions like learning and memory. Its modulation of synaptic transmission suggests potential applications in neuroscience.

Pharmacological Effects

The pharmacological profile of this compound reveals several noteworthy effects:

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Enzyme Inhibition :
    • A study highlighted the potential of this compound to inhibit glutathione S-transferase, indicating its role in metabolic detoxification processes.
  • Neuroscience Applications :
    • Investigations into the compound's interaction with neurotransmitter systems have suggested that it could modulate synaptic transmission, making it a candidate for further research in neuropharmacology.
  • Anticancer Activity :
    • Related compounds demonstrated significant anticancer activity against A549 human pulmonary cancer cells. The presence of specific substituents on the aromatic ring was found to enhance this activity significantly .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAmino group, dichlorophenyl moietyEnzyme inhibition, potential neuroactivity
5-Fluorobenzimidazole derivative3,5-Dichloro substitutionHigh anticancer activity against A549 cells
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHydroxyphenyl groupAntimicrobial activity against Gram-positive bacteria

Properties

CAS No.

269396-55-6

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

(3R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1

InChI Key

MVUQWYZNNRALPX-SSDOTTSWSA-N

SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](CC(=O)O)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.